molecular formula C16H15N3O2S B2875968 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide CAS No. 946250-19-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide

Cat. No. B2875968
CAS RN: 946250-19-7
M. Wt: 313.38
InChI Key: STFXIZMQXFBGRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, thiazolo[3,2-a]pyrimidines, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process includes steps like N, S -acetal or N, O -acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N -cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds, thiazolo[3,2-a]pyrimidines, is characterized by an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The chemical reactions of similar compounds, thiazolo[3,2-a]pyrimidines, involve various synthetic approaches . These include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones .

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to the class of 2-substituted thiazolo[3,2-a]pyrimidines . The synthesis of these compounds involves methods such as cyclocondensations of 3,4-dihydropyrimidine-2(1H)-thiones . The presence of two methyl groups at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties.

Biological Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound could be used in the development of new medicines, including anticancer drugs .

Drug Design

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This makes it a promising scaffold for the design of new medicines .

Functionalization Center

The compound possesses an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Quinoline Moiety

The quinoline ring system, another heterocycle present in the molecule, is found in various biologically active natural products and pharmaceuticals, exhibiting diverse properties such as antimalarial, anticancer, and anti-inflammatory activities.

Potential for Scientific Research

The unique structure of this compound offers opportunities for diverse applications, from drug discovery to catalysis.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-9-22-16-17-11(2)14(15(21)19(10)16)18-13(20)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFXIZMQXFBGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide

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